
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is a chemical compound with a unique structure that includes a benzoic acid core substituted with a thietanyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-thietanyloxy)-, methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 3-chlorothietane in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time, thereby optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thietanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(3-thietanyloxy)-, methyl ester involves its interaction with specific molecular targets. The thietanyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(3-thietanyl)-: Lacks the ester group, which may affect its reactivity and biological activity.
Benzoic acid, 4-(3-thietanyloxy)-, ethyl ester: Similar structure but with an ethyl ester group, which may influence its solubility and pharmacokinetics.
Benzoic acid, 4-(3-thietanyloxy)-, propyl ester: Another similar compound with a propyl ester group, affecting its physical and chemical properties.
Uniqueness
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thietanyl group and the methyl ester functional group makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
647033-03-2 |
|---|---|
Molekularformel |
C11H12O3S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
methyl 4-(thietan-3-yloxy)benzoate |
InChI |
InChI=1S/C11H12O3S/c1-13-11(12)8-2-4-9(5-3-8)14-10-6-15-7-10/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
JJIRFPSSCUJUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)
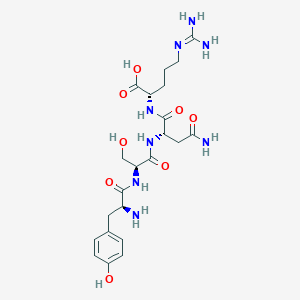

![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
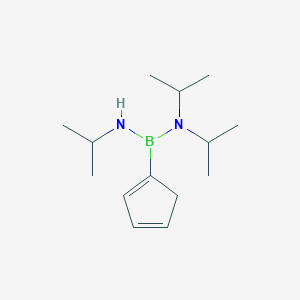
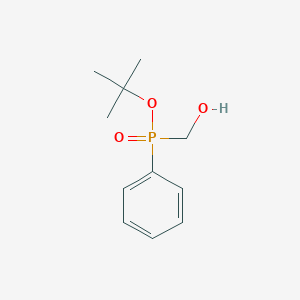
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)

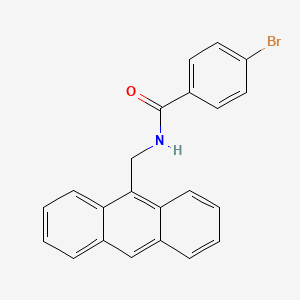
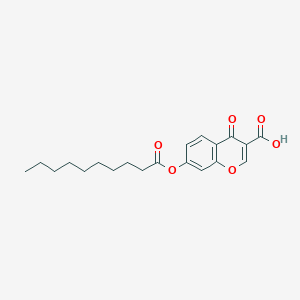
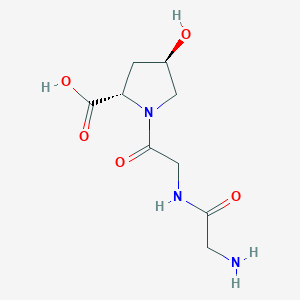
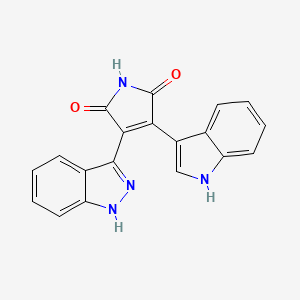
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
